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Compound of Interest

Compound Name: Methyl D-phenylalaninate

Cat. No.: B3040560 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for Methyl D-
phenylalaninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and visual representations of

analytical workflows are included to support researchers, scientists, and drug development

professionals in the identification and characterization of this compound.

Note on Presented Data: The spectroscopic data provided below is primarily for the

hydrochloride salt of the L-enantiomer, Methyl L-phenylalaninate hydrochloride. For Methyl D-
phenylalaninate (the free base), the following differences can be anticipated:

NMR: The chemical shifts for the protons and carbons near the amine group will be different

due to the absence of protonation. Specifically, the NH₂ signal will appear at a lower

chemical shift and may be broader. The α-proton and α-carbon will also experience a shift.

IR: The characteristic strong, broad absorption of the ammonium salt (R-NH₃⁺) in the 2400-

3200 cm⁻¹ region will be replaced by the N-H stretching vibrations of a primary amine

(typically two bands in the 3300-3500 cm⁻¹ region).

MS: The mass spectrum of the free base will show a molecular ion (M⁺) corresponding to the

mass of the neutral molecule (C₁₀H₁₃NO₂), which is 179.09 g/mol .

The spectroscopic data for the D- and L-enantiomers are identical in achiral environments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, DMSO-d₆) for Methyl L-phenylalaninate hydrochloride[1]

Chemical Shift (ppm) Multiplicity Assignment

8.88 br s NH₃⁺

7.26-7.34 m Ar-H (5H)

4.22 t α-CH

3.64 s OCH₃ (3H)

3.13, 3.25 dd, dd β-CH₂ (2H)

¹³C NMR Data (from Methyl L-phenylalaninate hydrochloride)[2]

Chemical Shift (ppm) Assignment

170.1 C=O

133.7 Ar-C

129.4 Ar-CH

129.3 Ar-CH

128.2 Ar-CH

54.1 α-CH

53.6 OCH₃

35.6 β-CH₂

Note: Data obtained in D₂O.

Infrared (IR) Spectroscopy
Key IR Absorptions for Methyl L-phenylalaninate hydrochloride (KBr disc)[3][4]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong N-H stretch (NH₃⁺)

~3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1600, ~1495 Medium C=C stretch (aromatic ring)

~1220 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Expected Fragmentation for Methyl D-phenylalaninate

m/z Ion Fragment Lost

179 [C₁₀H₁₃NO₂]⁺ (Molecular Ion) -

120 [C₈H₁₀N]⁺
•COOCH₃ (methoxycarbonyl

radical)

91 [C₇H₇]⁺ (Tropylium ion) •CH(NH₂)COOCH₃

88 [C₄H₆NO₂]⁺ •C₇H₇ (benzyl radical)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a

solid sample like Methyl D-phenylalaninate.

Sample Preparation:

Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into

a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

D₂O). The choice of solvent is crucial as it must completely dissolve the sample.

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube, ensuring the

liquid height is around 4-5 cm. Avoid introducing any solid particles.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent

peak or an internal standard like TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
The following describes the Attenuated Total Reflectance (ATR) FT-IR method, which is

common for solid samples.
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Instrument Preparation:

Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free cloth.

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum.

Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve

the signal-to-noise ratio.

Data Processing and Interpretation:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule.

Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an Electron Ionization (EI) mass

spectrum.

Sample Introduction:

For a solid sample with sufficient volatility, a direct insertion probe can be used. A small

amount of the sample is placed in a capillary tube at the end of the probe.

The probe is inserted into the ion source of the mass spectrometer, which is under high

vacuum.
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The probe is gently heated to vaporize the sample directly into the ionization chamber.

Ionization and Fragmentation:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This bombardment removes an electron from the molecule, forming a positively charged

molecular ion (M⁺).

The excess energy imparted to the molecular ion causes it to fragment into smaller,

characteristic charged and neutral pieces.

Mass Analysis and Detection:

The positively charged ions are accelerated out of the ion source and into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Data Interpretation:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualizations
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Caption: General workflow for spectroscopic analysis.
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Caption: Plausible MS fragmentation of Methyl D-phenylalaninate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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